molecular formula C12H16N2O2 B14823786 3-Amino-5-cyclopropoxy-N,N-dimethylbenzamide

3-Amino-5-cyclopropoxy-N,N-dimethylbenzamide

Cat. No.: B14823786
M. Wt: 220.27 g/mol
InChI Key: ZDGPQUPXABFHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-cyclopropoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-cyclopropoxy-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with 2-nitro-3-methyl benzoic acid as the initial raw material. The process includes reduction, chlorination, esterification, and ammonolysis reactions . The reaction conditions are generally mild, and the overall yield can reach more than 80%, making it suitable for industrial production .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and reagents to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like iron powder, and chlorinating agents like sulfuryl chloride . The reaction conditions often involve specific temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, chlorination of the compound can lead to the formation of chlorinated derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

3-Amino-5-cyclopropoxy-N,N-dimethylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Amino-5-cyclopropoxy-N,N-dimethylbenzamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-amino-5-cyclopropyloxy-N,N-dimethylbenzamide

InChI

InChI=1S/C12H16N2O2/c1-14(2)12(15)8-5-9(13)7-11(6-8)16-10-3-4-10/h5-7,10H,3-4,13H2,1-2H3

InChI Key

ZDGPQUPXABFHGP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)OC2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.